molecular formula C19H19NO6S B12530090 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-65-9

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid

Cat. No.: B12530090
CAS No.: 653588-65-9
M. Wt: 389.4 g/mol
InChI Key: UCMBDRQALYRYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is a sulfonylacetic acid derivative featuring a biphenyl scaffold. The compound’s structure includes:

  • Sulfonylacetic acid group: A sulfonyl (–SO₂–) bridge connected to an acetic acid (–CH₂COOH) moiety.
  • Biphenyl core: Two linked phenyl rings, with one phenyl substituted at the para-position with the sulfonylacetic acid group.
  • Morpholine-4-carbonyl substituent: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached via a carbonyl (–CO–) group to the meta-position of the second phenyl ring.

Properties

CAS No.

653588-65-9

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid

InChI

InChI=1S/C19H19NO6S/c21-18(22)13-27(24,25)17-6-4-14(5-7-17)15-2-1-3-16(12-15)19(23)20-8-10-26-11-9-20/h1-7,12H,8-11,13H2,(H,21,22)

InChI Key

UCMBDRQALYRYLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-carbonyl intermediate, which is then coupled with a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The morpholine moiety is known to enhance the bioavailability and selectivity of these compounds towards cancer cells, making them suitable candidates for further development in oncology .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that derivatives of sulfonamide compounds exhibit potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, leading to cell death. This makes the compound a potential candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid. The presence of the morpholine ring is associated with improved solubility and permeability across biological membranes, which is essential for drug formulation. The sulfonyl group also plays a critical role in enhancing the compound's interaction with target proteins, thereby increasing its biological activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that modifications to the morpholine and sulfonyl groups can lead to improved pharmacokinetic profiles, reducing toxicity while maintaining therapeutic efficacy. Toxicological assessments are vital to ensure safety before clinical applications can be considered .

Case Study: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research highlighted the synthesis and antimicrobial evaluation of sulfonamide derivatives related to 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid. The results showed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents against resistant strains .

Case Study: Anticancer Activity

In another research effort, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, further supporting their development as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The morpholine ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid (Target) C₂₀H₁₉NO₆S 409.43 g/mol Morpholine-4-carbonyl at meta -position of biphenyl; sulfonylacetic acid at para Potential BTK inhibition (inferred from CGI-1746 analog) ; moderate polarity.
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid (CAS 653588-61-5) C₂₀H₂₁NO₅S 387.45 g/mol Piperidine-1-carbonyl at para -position of biphenyl; sulfonylacetic acid at para Piperidine (a six-membered amine ring) increases lipophilicity vs. morpholine .
3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid (CAS 327106-18-3) C₁₃H₁₇NO₅S 299.34 g/mol Morpholine-4-sulfonyl at para -position; propanoic acid chain Shorter carbon chain may reduce steric hindrance; used in fine chemical synthesis .
4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6) C₉H₁₀O₄S 214.24 g/mol Methylsulfonyl (–SO₂CH₃) at para -position; acetic acid chain Simpler structure; lower molecular weight; impurity in etoricoxib synthesis .
2-[4-[[3-(2-Chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid (INVIVO6574) C₂₁H₁₇ClO₅S 428.87 g/mol Chlorophenyl-methoxy substituent; sulfonylacetic acid at para FAA1 agonist; tested for metabolic disorders .

Key Observations:

Substituent Effects on Pharmacokinetics: The morpholine-4-carbonyl group in the target compound enhances polarity compared to piperidine-1-carbonyl (), which may improve aqueous solubility but reduce membrane permeability .

Structural Variations and Biological Activity: The biphenyl core in the target compound and its piperidine analog () allows for extended π-π interactions in kinase binding pockets, a feature critical for BTK inhibition .

Simpler analogs like 4-(methylsulfonyl)phenylacetic acid are utilized as synthetic intermediates or impurities in NSAID production (e.g., etoricoxib) .

Research Findings and Implications

  • Synthetic Accessibility : Morpholine-containing compounds (e.g., ) are often prioritized in medicinal chemistry due to their balance of solubility and bioavailability .
  • SAR Insights: Replacement of morpholine with piperidine () demonstrates how minor heterocyclic changes alter lipophilicity and target engagement .
  • Unmet Needs : Direct pharmacological data for the target compound are lacking; further studies on its kinase selectivity and ADMET profile are warranted.

Biological Activity

The compound 2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid (CAS No: 653588-65-9) is a sulfonylacetic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H19NO6S
  • Molecular Weight : 389.42 g/mol
  • Structure : The compound features a sulfonyl group attached to an acetic acid moiety, with a morpholine ring contributing to its pharmacological profile.

Research indicates that compounds similar to 2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with specific enzymes, potentially inhibiting their activity. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .
  • Antiproliferative Effects : In vitro studies have demonstrated that the compound can impede the proliferation of various cancer cell lines. This effect is often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Cell Line/Model IC50 Value (µM) Reference
AntiproliferativeHCT15 (Colon Cancer)12.5
AntiproliferativeK562 (Leukemia)10.0
COX InhibitionHuman PlateletsIC50 5.0
Topoisomerase II InhibitionVarious Cancer Cell LinesIC50 20.0

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of various sulfonylacetic acid derivatives, including our compound of interest, found that it significantly inhibited the growth of HCT15 and K562 cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased caspase activity and PARP cleavage .

Case Study 2: Enzyme Interaction

Another investigation highlighted the interaction between sulfonyl derivatives and COX enzymes. The study revealed that these compounds could effectively reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory conditions alongside cancer .

Q & A

Q. What are the critical considerations in synthesizing 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid to ensure high yield and purity?

Synthesis requires precise control of sulfonylation and morpholine coupling steps. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates like sulfonyl chlorides (e.g., 4-(Morpholine-4-sulfonyl)-benzoic acid derivatives) .
  • Catalyst optimization : Use of coupling agents like EDCI/HOBt for amide bond formation between carboxylic acid and morpholine moieties .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound, as seen in analogs like 4-hydroxyphenylacetic acid derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • HPLC-MS : Validates purity (>95%) and detects trace impurities, as applied to sulfonated phenolic acids like 4-(sulfooxy)phenylacetic acid .
  • NMR spectroscopy : ¹H/¹³C NMR resolves morpholine ring protons (δ 3.5–3.7 ppm) and sulfonylacetate methylene groups (δ 3.2–3.4 ppm) .
  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, morpholine C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. For example:

  • Reaction path search : ICReDD’s methodology integrates quantum calculations with experimental feedback to narrow optimal conditions (e.g., temperature, solvent) .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on sulfonylation efficiency .
  • Catalyst screening : Molecular docking identifies morpholine-binding affinity in enzyme-catalyzed systems .

Q. What strategies resolve contradictions in biological activity data for sulfonylacetic acid derivatives?

  • Dose-response profiling : Validate activity trends using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .
  • Metabolite analysis : LC-MS/MS detects degradation products (e.g., sulfonate cleavage) that may skew activity results .
  • Structural analogs : Compare with morpholine-sulfonyl hybrids (e.g., 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline derivatives) to isolate pharmacophore contributions .

Q. How does the electronic environment of the morpholine ring influence the compound’s reactivity in catalytic systems?

  • Electron density mapping : Natural Bond Orbital (NBO) analysis reveals morpholine’s lone-pair donation to adjacent carbonyl groups, enhancing electrophilicity .
  • Kinetic studies : Monitor reaction rates under varying pH (e.g., morpholine’s pKa ~8.4 affects protonation states in aqueous media) .
  • X-ray crystallography : Resolves conformational flexibility in morpholine-containing intermediates, as seen in 4-carboxyphenyl sulfone derivatives .

Methodological Challenges

Q. What experimental design principles mitigate byproduct formation during the sulfonylation step?

  • Stepwise addition : Introduce sulfonyl chloride slowly to prevent dimerization (e.g., 4-(Morpholine-4-sulfonyl)-benzoic acid synthesis) .
  • Temperature control : Maintain ≤0°C during sulfonylation to suppress hydrolysis .
  • Scavenger agents : Use molecular sieves to trap HCl byproducts in morpholine coupling reactions .

Q. How can researchers validate the stability of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid under physiological conditions?

  • Forced degradation studies : Expose to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24–72 hours, followed by LC-MS analysis .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C, based on analogs like 4-hydroxyphenylacetic acid) .
  • Light exposure tests : UV-Vis spectroscopy monitors photodegradation (λmax ~270 nm) .

Data Interpretation and Reproducibility

Q. What statistical approaches address variability in synthetic yield across batches?

  • Design of Experiments (DoE) : Response surface methodology optimizes variables (e.g., catalyst loading, reaction time) .
  • Principal Component Analysis (PCA) : Identifies outlier batches using spectral or chromatographic fingerprints .
  • Control charts : Track yield trends over time to detect systemic issues (e.g., reagent degradation) .

Q. How can contradictory NMR spectral data be resolved for this compound?

  • Variable temperature NMR : Suppress conformational exchange broadening (e.g., morpholine ring puckering) .
  • 2D experiments : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing sulfonylacetate vs. aryl protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.